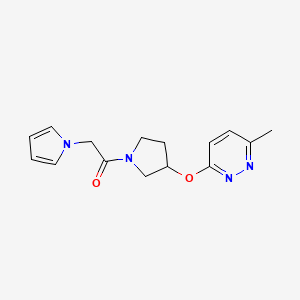

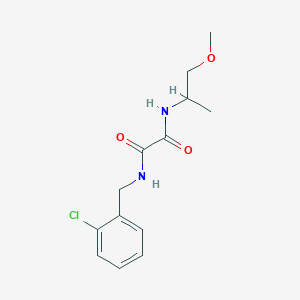

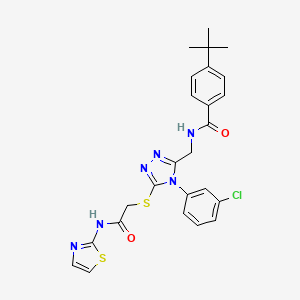

![molecular formula C16H26O4Si B2606355 Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate CAS No. 2361644-00-8](/img/structure/B2606355.png)

Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a type of silyl ether, which are often used as protective groups in organic synthesis . Silyl ethers, such as tert-butyldimethylsilyl ethers, are known for their stability and resistance to hydrolysis, making them useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of silyl ethers generally consists of an oxygen atom bonded to a silicon atom, which is further bonded to various organic groups .Chemical Reactions Analysis

Silyl ethers are known to participate in a variety of chemical reactions. They can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds .Physical and Chemical Properties Analysis

Silyl ethers are generally stable and resistant to hydrolysis. They often have a clear liquid form and are slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .科学的研究の応用

Diagnostic and Pharmacokinetic Studies

A routine capillary gas-chromatographic method was developed for the quantitative determination of tert-butyldimethylsilyl derivatives of homovanillic acid, vanilmandelic acid, and other metabolites. This method is crucial for the diagnosis and follow-up of patients with functional tumors, such as neuroblastoma and pheochromocytoma, which are characterized by increased urinary excretion of metabolites from tyrosine and tryptophan metabolism. It also finds application in pharmacokinetic studies of aromatic amino acids for conditions like parkinsonism and mental diseases (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Organic Synthesis and Chemical Analysis

Investigations into the electrochemical oxidation of compounds such as 4-tert-butylcatechol in methanol have highlighted the potential for methoxylation reactions. This research has implications for synthetic chemistry, particularly in the modification and analysis of complex organic molecules (Nematollahi & Golabi, 2000).

Environmental Degradation Studies

The UV/H2O2 process was applied to the degradation of methyl tert-butyl ether (MTBE), revealing the formation of tert-butyl formate and other byproducts. This study is significant for understanding the environmental impact and degradation pathways of organic pollutants in water treatment processes (Stefan, Mack, & Bolton, 2000).

Surface Chemistry and Material Science

Research on the reaction of aryl radicals with surfaces, particularly focusing on steric effects, has contributed to the understanding of surface chemistry and the development of materials with tailored surface properties. This is crucial for applications in nanotechnology, sensor development, and coatings (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).

Drug Cytotoxicity Enhancement

A study exploring the role of the tert-butyl dimethyl silyl group in modulating cytotoxic activity against human tumor cells underscores the importance of chemical modifications in drug design. This research could lead to the development of more effective cancer therapies (Donadel, Martín, Martín, Villar, & Padrón, 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVHTCHOHGGTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

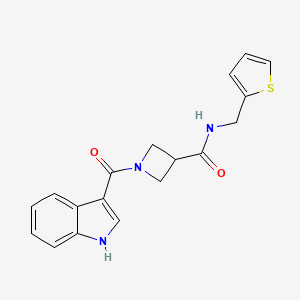

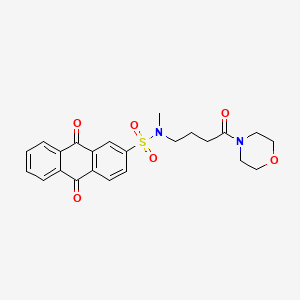

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

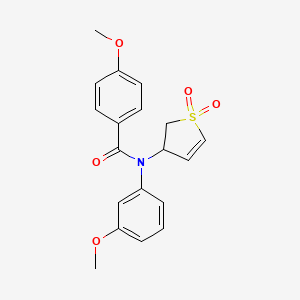

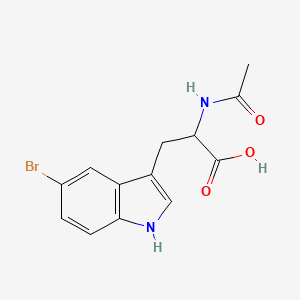

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

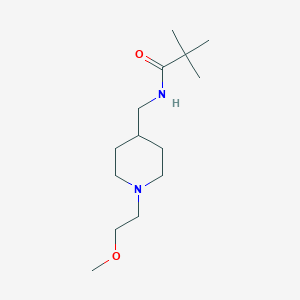

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)